Methyl 6-(phenylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(phenylamino)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with a phenylamino substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(phenylamino)nicotinate typically involves the esterification of 6-(phenylamino)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(phenylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce amines.
Scientific Research Applications
Methyl 6-(phenylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 6-(phenylamino)nicotinate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the phenylamino group.
6-Methylnicotinate: Similar structure but with a methyl group instead of a phenylamino group.
Phenylamino derivatives: Other compounds with phenylamino groups attached to different positions on the nicotinic acid ring.
Uniqueness
Methyl 6-(phenylamino)nicotinate is unique due to the presence of both the methyl ester and phenylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 6-(phenylamino)nicotinate is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is derived from nicotinic acid, with a methyl ester group and a phenylamino substituent. Its chemical formula is C13H12N2O. The presence of the phenyl group may enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily linked to its ability to modulate vascular responses and cellular metabolism. Similar compounds, such as methyl nicotinate, have been shown to act as peripheral vasodilators through the release of prostaglandins, leading to increased blood flow and tissue perfusion .
Key Mechanisms:
- Vasodilation : The compound promotes vasodilation by enhancing local blood flow, which can improve the delivery of therapeutic agents in topical applications.
- Cellular Metabolism : It may increase cellular metabolism, potentially enhancing the efficacy of photodynamic therapy (PDT) when used in conjunction with photosensitizers like methyl aminolevulinate (MAL) .
Biological Activities
This compound has been studied for various biological activities, including:
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
- Cytotoxicity : Research indicates that derivatives can exhibit cytotoxic effects against certain cancer cell lines. For instance, studies on related compounds have shown selective cytotoxicity towards tumor cells while sparing normal cells .
- Photodynamic Therapy Enhancement : In studies involving PDT, methyl nicotinate was found to enhance the production of protoporphyrin IX (PpIX), a crucial component for effective PDT .
Table 1: Summary of Biological Activities
Case Study: Photodynamic Therapy
A study investigated the use of methyl nicotinate in improving PDT outcomes. The compound was applied topically alongside MAL in a rat model. Results indicated that the combination significantly increased PpIX levels in the skin and enhanced necrosis in tumor tissues compared to controls, suggesting a synergistic effect that could improve treatment efficacy for skin cancers .
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however, related compounds like methyl nicotinate have shown low toxicity at therapeutic doses. Ongoing research aims to further elucidate the safety parameters for clinical applications.
Properties
CAS No. |
51269-86-4 |
---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 6-anilinopyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-7-8-12(14-9-10)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15) |
InChI Key |
PALTZMQBNOJOAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.